molecular formula C16H14N4O2S B11360990 2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide

2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B11360990
M. Wt: 326.4 g/mol
InChI Key: QZNZFFSTPSLKCR-UHFFFAOYSA-N
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Description

2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyridazine ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a nucleophilic addition reaction involving a thioamide and a haloketone.

    Coupling of the Two Rings: The final step involves coupling the pyridazine and thiazole rings through a condensation reaction, often facilitated by a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the reactive positions on the thiazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: It is used in biological assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: The pathways affected by this compound can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its combined pyridazine and thiazole rings, which confer distinct chemical and biological properties not found in simpler thiazole derivatives .

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H14N4O2S/c1-11-2-4-12(5-3-11)13-6-7-15(22)20(19-13)10-14(21)18-16-17-8-9-23-16/h2-9H,10H2,1H3,(H,17,18,21)

InChI Key

QZNZFFSTPSLKCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3

Origin of Product

United States

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